molecular formula C7H13NO2 B1527694 Methyl 3-methylpyrrolidine-3-carboxylate CAS No. 1111943-58-8

Methyl 3-methylpyrrolidine-3-carboxylate

Cat. No.: B1527694
CAS No.: 1111943-58-8
M. Wt: 143.18 g/mol
InChI Key: NDFMJADIWGFRLL-UHFFFAOYSA-N
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Description

Methyl 3-methylpyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a methyl ester group and a methyl substituent at the 3-position of the pyrrolidine ring. Its hydrochloride salt (CAS: 1111640-59-5) is commonly used in pharmaceutical and agrochemical research due to its structural versatility .

Synthesis: The compound is synthesized via a reaction of pyrrolidine derivative 4b with HCl in diethyl ether, yielding the hydrochloride salt with 95% purity and ~95% isolated yield. The product is obtained as a transparent oil, with structural confirmation via IR (ATR), $ ^1H $-NMR, and $ ^{13}C $-NMR spectroscopy .

Properties

IUPAC Name

methyl 3-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10-2)3-4-8-5-7/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFMJADIWGFRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111943-58-8
Record name methyl 3-methylpyrrolidine-3-carboxylate
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Preparation Methods

Synthetic Route via Diethyl Methylmalonate and Gabriel Synthesis

One well-documented synthetic approach begins with diethyl methylmalonate as the starting material, chosen for its substitution pattern that allows introduction of the 3-methyl group on the pyrrolidine ring.

Key Steps:

  • Enolate Formation and Alkylation:
    Diethyl methylmalonate is deprotonated with sodium hydride to form an enolate intermediate, which then undergoes an SN2 reaction with dibromoethane to form a substituted intermediate. The reaction typically uses a 1:1 molar ratio to minimize purification steps and is conducted under reflux with solvent optimization to maximize yield.

  • Gabriel Synthesis for Nitrogen Introduction:
    The alkylated intermediate reacts with potassium phthalimide in another SN2 step, introducing the nitrogen atom necessary for the pyrrolidine ring.

  • Hydrolysis and Cyclization:
    One ester group is hydrolyzed to a carboxylic acid to form the chiral center. Subsequent steps involve removal of protecting groups (e.g., benzyl groups) using hydrogenation over palladium catalysts to yield the target compound.

Reaction Scheme Summary:

Step Reaction Type Reagents/Conditions Outcome
1. Enolate formation Deprotonation (SN2) NaH, dibromoethane, reflux Alkylated diester intermediate
2. Gabriel synthesis SN2 Potassium phthalimide, DMF solvent Nitrogen-containing intermediate
3. Hydrolysis Ester hydrolysis Basic or acidic hydrolysis conditions Formation of carboxylic acid
4. Deprotection Catalytic hydrogenation H2, Pd/C catalyst Removal of benzyl protecting groups

This route was optimized by the Masterson research group with variations in molar ratios and solvents to improve efficiency and reduce purification complexity.

Direct Esterification and Salt Formation Method

Another preparation strategy involves direct esterification of 3-methylpyrrolidine with methyl chloroformate under anhydrous conditions.

Key Features:

  • The free base 3-methylpyrrolidine reacts with methyl chloroformate in the presence of a base such as triethylamine to form the methyl ester.

  • The reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of the ester.

  • The product is isolated as its hydrochloride salt by treatment with hydrogen chloride in diethyl ether, yielding a highly pure compound (up to 95% purity).

  • Purification is achieved through recrystallization or chromatographic techniques.

Industrial Scale Adaptations:

  • Continuous flow reactors are employed to scale up production, allowing precise control of temperature, reaction time, and stoichiometry, leading to improved yield and purity.

  • This method supports high enantiomeric excess (>90% ee) when combined with asymmetric catalysis or enzymatic resolution techniques.

Enantiomeric Purity Enhancement Techniques:

Method Description Yield/Enantiomeric Excess
Asymmetric Catalysis Ru(II)-BINAP catalyzed hydrogenation of α,β-unsaturated ester precursors >90% ee
Enzymatic Resolution Lipase-catalyzed hydrolysis of racemic methyl ester, followed by selective crystallization High enantiomeric purity
Salt Formation Formation of diastereomeric salts with (L)-tartaric acid and recrystallization Effective chiral resolution

This approach is widely used in pharmaceutical research due to its stereochemical control and scalability.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reactions Advantages Limitations
Diethyl Methylmalonate Route Diethyl methylmalonate, dibromoethane, potassium phthalimide Enolate alkylation, Gabriel synthesis, hydrolysis, hydrogenation High stereochemical control, well-studied Multi-step, requires purification
Direct Esterification and Salt Formation 3-Methylpyrrolidine, methyl chloroformate, triethylamine Esterification, salt formation Simple, scalable, high purity Requires anhydrous conditions
Ring Closure and Reduction (Related) Malic acid, methylamine Cyclization, reduction Safer reducing agents, crystalline intermediates Indirect for target compound, adaptation needed

Research Findings and Optimization Notes

  • Optimization of molar ratios and solvent systems in the diethyl methylmalonate route reduces the need for extensive purification, improving overall efficiency.

  • Use of continuous flow reactors in industrial production enhances reaction control, safety, and environmental impact, leading to higher yields and reproducibility.

  • Enzymatic and asymmetric catalytic methods provide routes to enantiomerically enriched products essential for pharmaceutical applications.

  • The choice of reducing agents in ring-closure methods significantly affects safety and yield; milder borohydride reagents improve process stability and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
MMPC is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of compounds targeting neurological disorders. The pyrrolidine structure is common in many biologically active molecules, making MMPC a crucial building block for new drug candidates .

Potential Therapeutic Effects:
Research indicates that derivatives of MMPC may exhibit significant biological activity. Preliminary studies suggest potential therapeutic effects, although further investigations are required to fully understand its mechanisms of action and efficacy .

Agrochemical Development

MMPC is utilized in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its incorporation into these formulations can improve crop yield and pest management strategies, making it an important compound in agricultural science .

Organic Chemistry Research

Reagent in Organic Synthesis:
As a reagent, MMPC facilitates the exploration of new chemical reactions and the development of innovative materials. Its reactivity allows chemists to synthesize derivatives or modify the compound for specific applications .

Synthesis Methods:
The synthesis of MMPC typically involves multi-step processes that vary in efficiency and yield. These methods are crucial for producing high-purity products necessary for research and application .

Biochemical Studies

MMPC plays a significant role in biochemical research, particularly in studying metabolic pathways and enzyme interactions. This function aids researchers in understanding complex biological processes and developing potential therapeutic strategies .

Cosmetic Formulations

The compound is also incorporated into cosmetic products due to its potential skin-conditioning properties. This application highlights its versatility beyond traditional chemical uses .

Case Studies and Research Findings

  • Pharmaceutical Applications: A study conducted by researchers at the University of Southern Mississippi explored the catalytic properties of (R)-3-methylpyrrolidine-3-carboxylic acid, revealing its potential advantages over traditional catalysts like L-Proline in various organic reactions .
  • Biochemical Interactions: Interaction studies have shown that MMPC influences biological pathways relevant to its therapeutic potential, particularly through binding affinity with specific enzymes and receptors .

Mechanism of Action

The mechanism by which methyl 3-methylpyrrolidine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Physical Properties :

  • Molecular formula: $ C7H{13}NO_2 \cdot HCl $
  • Purity: Up to 96% (industrial grade)
  • Appearance: Transparent oil (hydrochloride salt)

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Alkyl Ester Derivatives

Compound Name Ester Group Molecular Formula CAS Number Purity (%) Key Differences
Methyl 3-methylpyrrolidine-3-carboxylate·HCl Methyl $ C7H{13}NO_2 \cdot HCl $ 1111640-59-5 96 Reference compound
Ethyl 3-methylpyrrolidine-3-carboxylate·HCl Ethyl $ C8H{15}NO_2 \cdot HCl $ CID 54596083 N/A Longer alkyl chain; predicted CCS (Ų): 136.5 (M+H)
Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate Methyl $ C{14}H{17}NO_2 $ 885962-77-6 100 Benzyl group increases steric bulk; potential for enhanced lipophilicity

Key Findings :

  • Ethyl esters exhibit higher molecular weight and altered collision cross-section (CCS) values, impacting mass spectrometry behavior .
  • Benzyl-substituted derivatives show increased steric hindrance, which may influence receptor binding in medicinal chemistry applications .

Functional Group Variations

Compound Name Functional Groups Molecular Formula CAS Number Key Properties
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Carboxylic acid, ketone $ C6H9NO_3 $ 42346-68-9 Acidic; potential for salt formation
1-Methyl-2-pyrrolidone (NMP) Lactam $ C5H9NO $ 872-50-4 Polar aprotic solvent; high boiling point

Key Findings :

  • Carboxylic acid derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) lack ester groups, enabling salt formation but reducing volatility compared to esters .
  • Lactams like NMP are structurally distinct but share the pyrrolidine backbone, emphasizing the role of functional groups in dictating solvent properties .

Purity and Industrial Availability

Compound Name Purity (%) Applications Supplier Specifications
This compound·HCl 96–99 Pharmaceuticals, agrochemicals Industrial grade; packaged in 25 kg drums
Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate 100 Research intermediates No EC number listed

Spectral and Analytical Data

Ethyl analogs exhibit similar functional group signatures but distinct alkyl-related shifts in $ ^1H $-NMR (e.g., ethyl ester protons at δ 1.2–1.4 ppm) .

Biological Activity

Methyl 3-methylpyrrolidine-3-carboxylate (MMPC) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of MMPC, detailing its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₁₁NO₂, featuring a pyrrolidine ring with a carboxylate group. This structure contributes to its reactivity and biological interactions. The presence of the methyl group at the third position enhances its chemical properties, making it a valuable candidate for various applications in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of MMPC typically involves the reaction of 3-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. This process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The following table summarizes the synthesis process:

StepReactionConditions
1React 3-methylpyrrolidine with methyl chloroformateBase: Triethylamine
2PurificationRecrystallization or chromatography

Biological Activity

Research indicates that MMPC exhibits significant biological activity, particularly in the context of enzyme interactions and metabolic pathways. It has been investigated for its potential as an inhibitor or modulator of various biological targets, influencing pathways relevant to therapeutic applications.

MMPC's mechanism of action involves its interaction with specific enzymes or receptors. It can act as an inhibitor or activator, modulating biochemical pathways that are crucial for various physiological processes. Studies have shown that MMPC interacts with enzymes involved in metabolic pathways, potentially leading to altered enzyme activity and subsequent physiological effects.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has demonstrated that MMPC can inhibit certain enzymes, which may lead to potential therapeutic applications in treating diseases linked to enzyme dysregulation. For example, studies have shown its efficacy in modulating the activity of specific metabolic enzymes, suggesting a role in metabolic disorders.
  • Pharmacological Applications : MMPC derivatives have been explored for their potential use in pharmaceuticals. Its structural similarity to other biologically active compounds allows for the design of new drugs targeting specific diseases.
  • Toxicological Assessments : While MMPC shows promise, it is essential to evaluate its safety profile. Preliminary toxicological studies indicate that it may exhibit irritant properties; therefore, further research is needed to establish safe usage parameters in clinical settings.

Comparison with Similar Compounds

The following table compares MMPC with structurally similar compounds that exhibit varying biological activities:

Compound NameStructure FeaturesUnique Aspects
Methyl pyrrolidine-3-carboxylatePyrrolidine ring with carboxylateLacks additional methyl group
Ethyl 3-methylpyrrolidine-3-carboxylateEthyl instead of methyl at esterDifferent solubility characteristics
(R)-Methyl pyrrolidine-3-carboxylateEnantiomeric formPotentially different biological activities

This comparison highlights how structural variations influence biological activity and reactivity, underscoring the importance of MMPC as a subject for further investigation.

Q & A

Q. What are the standard synthetic routes for Methyl 3-methylpyrrolidine-3-carboxylate, and how can reaction conditions be optimized for yield?

The compound is synthesized via diastereoselective methods involving cyclization of precursor amines or esters. Key steps include functionalizing the pyrrolidine ring with a methyl group and a carboxylate ester. Optimization involves controlling reaction temperature, solvent polarity, and catalyst selection. For example, using tert-butyl ester intermediates and strong bases (e.g., LDA) can enhance stereochemical control . Yield improvements may require iterative adjustments to stoichiometry and purification via recrystallization or chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure. Key features include:

  • ¹H NMR : Distinct shifts for methyl groups (δ 1.2–1.5 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm).
  • ¹³C NMR : Signals for the ester carbonyl (δ 165–175 ppm) and quaternary carbons. Mass spectrometry (MS) confirms molecular weight via parent ion peaks, while infrared (IR) spectroscopy identifies ester C=O stretches (~1740 cm⁻¹) .

Q. How can crystallographic software like SHELX be utilized to determine the crystal structure of this compound?

SHELX programs (e.g., SHELXL) refine crystal structures using X-ray diffraction data. Steps include:

  • Data collection: Measure intensity data from single crystals.
  • Structure solution: Use direct methods (SHELXS) to phase reflections.
  • Refinement: Adjust atomic coordinates and thermal parameters iteratively in SHELXL. Graphical interfaces like WinGX or ORTEP-3 aid in visualizing and validating the final structure .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Follow SDS guidelines for storage (dry, cool conditions) and disposal. Monitor for degradation products over time, as ester groups may hydrolyze under humid conditions .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of this compound derivatives?

Diastereoselectivity is influenced by steric and electronic factors. Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) can direct stereochemistry during cyclization. Solvent effects (e.g., polar aprotic solvents like DMF) and low temperatures (−78°C) favor kinetic control, enhancing selectivity. Computational modeling (DFT) predicts transition-state geometries to guide reagent choice .

Q. What computational methods are recommended for predicting the reactivity and stability of this compound under varying experimental conditions?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and transition states. Molecular dynamics simulations model solvation effects and thermal stability. Software like Gaussian or ORCA integrates crystallographic data (e.g., bond angles from SHELX outputs) to validate predictions .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing derivatives of this compound?

Contradictions may arise from solvent effects, impurities, or tautomerism. Strategies include:

  • Cross-validation : Compare 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Isotopic labeling : Use ¹³C-enriched samples to trace ambiguous peaks.
  • Crystallographic correlation : Align NMR data with X-ray-derived bond lengths and angles .

Q. What mechanistic insights explain the biological activity of this compound analogs in medicinal chemistry studies?

The pyrrolidine ring’s rigidity and ester group’s hydrolytic stability make it a protease inhibitor scaffold. Structure-activity relationship (SAR) studies modify the methyl or carboxylate groups to optimize binding to targets like kinases or GPCRs. Pharmacokinetic assays (e.g., microsomal stability tests) evaluate metabolic resistance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-methylpyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methylpyrrolidine-3-carboxylate

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